molecular formula C13H7NO4 B15208197 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione CAS No. 4589-37-1

6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione

Cat. No.: B15208197
CAS No.: 4589-37-1
M. Wt: 241.20 g/mol
InChI Key: FQKWIZGNBZNVIS-UHFFFAOYSA-N
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Description

6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes two hydroxyl groups and a quinone moiety. This compound is known for its diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione typically involves starting materials such as 2-methyl-1,4-naphthoquinone (vitamin K). A crucial step in the synthetic route is the intramolecular Heck reaction of an N-vinylacetamide, which is facilitated by the combination of cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy2P.HBF4) to achieve high 6-endo-trig selectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Benzo[g]isoquinoline-5,10-dione
  • 1,4-Anthraquinone
  • Mitoxantrone

Comparison: 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione is unique due to its specific hydroxyl and quinone functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits higher potency in certain biological assays and can be more versatile in synthetic applications .

Properties

CAS No.

4589-37-1

Molecular Formula

C13H7NO4

Molecular Weight

241.20 g/mol

IUPAC Name

6,9-dihydroxybenzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C13H7NO4/c15-8-1-2-9(16)11-10(8)12(17)6-3-4-14-5-7(6)13(11)18/h1-5,15-16H

InChI Key

FQKWIZGNBZNVIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=NC=C3)O

Origin of Product

United States

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